

An In-depth Technical Guide on Enhydrin Chlorohydrin

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Compound of Interest

Compound Name: *Enhydrin chlorohydrin*

Cat. No.: *B15596066*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Enhydrin chlorohydrin**, a chlorinated sesquiterpene lactone. The document details its molecular characteristics, putative biological activity, and the general experimental protocols relevant to its class of compounds.

Molecular Profile of Enhydrin Chlorohydrin

Enhydrin chlorohydrin is a chlorinated derivative of Enhydrin, a sesquiterpene lactone belonging to the melampolide class. It has been identified as a natural product, likely isolated from plants of the genus *Enhydra*.

Chemical Formula and Molecular Weight

The chemical properties of **Enhydrin chlorohydrin** are summarized in the table below.

Property	Value
Molecular Formula	C ₂₃ H ₂₉ ClO ₁₀
Molecular Weight	500.92 g/mol
CAS Number	38230-99-8
IUPAC Name	methyl (7E)-9-(acetyloxy)-10-[(3-chloro-2-hydroxy-2-methylbutanoyl)oxy]-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0(2),?]tetradec-7-ene-8-carboxylate

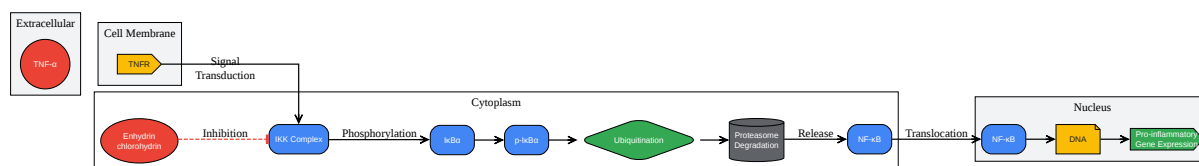
Putative Biological Activity and Mechanism of Action

While specific biological data for **Enhydrin chlorohydrin** is limited in publicly available literature, the activities of the broader class of sesquiterpene lactones, particularly chlorinated derivatives, are well-documented. These compounds are known to possess significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key pharmacophore that can alkylate and inactivate components of the NF-κB pathway.[2]

The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[3]



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Figure 1: Proposed mechanism of NF-κB inhibition by **Enhydrin chlorohydrin**.

Cytotoxic Activity

Chlorinated sesquiterpene lactones have demonstrated cytotoxic activity against various cancer cell lines.[4] The mechanism of action is often linked to the induction of apoptosis. The electrophilic nature of the α -methylene- γ -lactone group allows these compounds to react with nucleophilic groups in cellular macromolecules, including proteins and DNA, leading to cellular stress and apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of **Enhydrin chlorohydrin** are not readily available in the public domain. However, based on the literature for related compounds, a general methodology can be outlined.[5]

Isolation of Chlorinated Melampolides from *Enhydra fluctuans*

The isolation of chlorinated melampolides, such as **Enhydrin chlorohydrin**, from the leaves of *Enhydra fluctuans* typically involves the following steps:

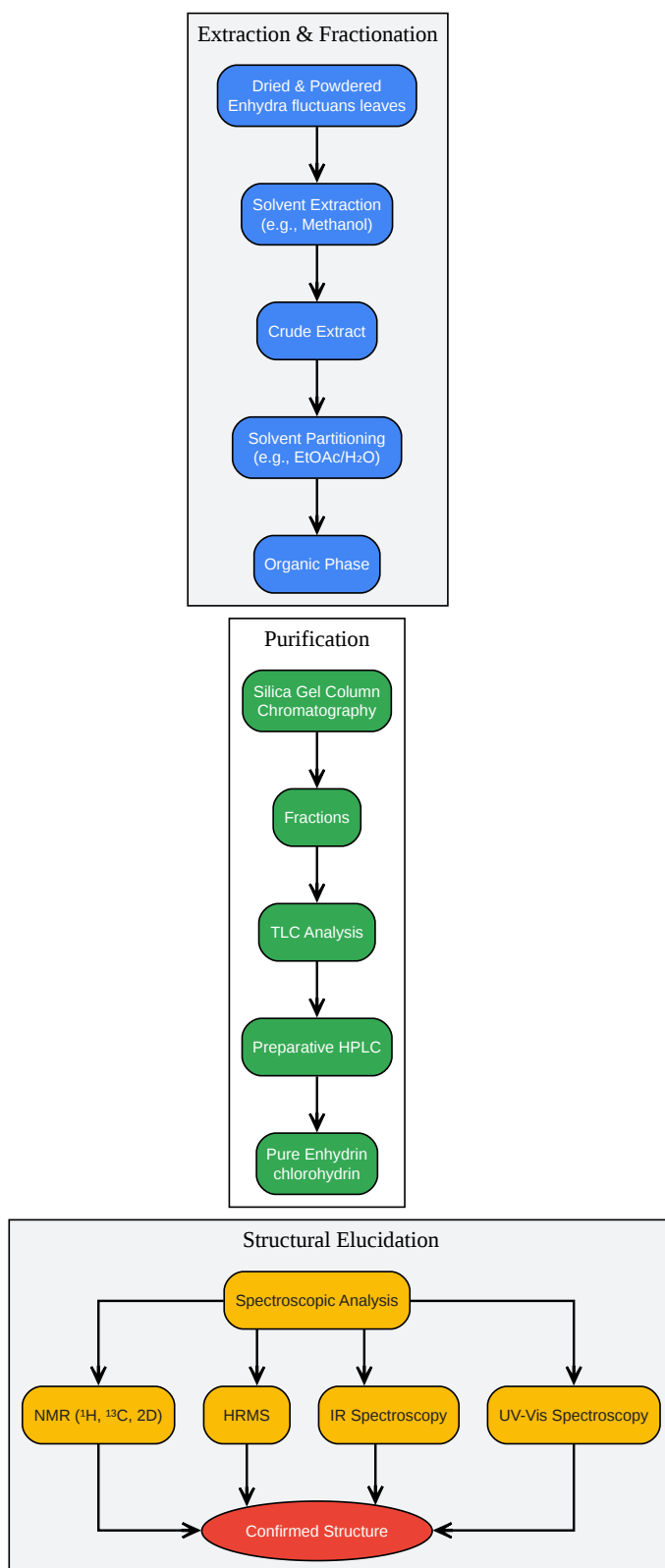
- Extraction:
 - Air-dried and powdered leaves of *Enhydra fluctuans* are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.
 - The solvent is then removed under reduced pressure to yield a crude extract.
- Fractionation:
 - The crude extract is partitioned between an aqueous and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity.
 - The organic phase, containing the sesquiterpene lactones, is concentrated.
- Chromatographic Purification:
 - The concentrated extract is subjected to column chromatography over silica gel.
 - A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the fractions.
 - Fractions are monitored by thin-layer chromatography (TLC).
 - Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure chlorinated melampolides.

Structural Elucidation

The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ^1H NMR, ^{13}C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (from the lactone and ester groups) and hydroxyl groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.



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Figure 2: General experimental workflow for the isolation and characterization.

Summary and Future Directions

Enhydrin chlorohydrin represents an interesting natural product with potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer drug discovery. Its structural relationship to other bioactive sesquiterpene lactones suggests that it likely shares a similar mechanism of action involving the modulation of key cellular signaling pathways such as NF- κ B.

Further research is warranted to:

- Develop a robust and scalable synthesis of **Enhydrin chlorohydrin** to enable more extensive biological evaluation.
- Conduct comprehensive in vitro and in vivo studies to elucidate its specific biological targets and pharmacological effects.
- Investigate its structure-activity relationship to guide the design of novel and more potent analogues.

This technical guide serves as a foundational resource for researchers and professionals interested in the further exploration and development of **Enhydrin chlorohydrin** and related compounds.

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References

1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
2. benthamdirect.com [benthamdirect.com]
3. academic.oup.com [academic.oup.com]
4. mdpi.com [mdpi.com]

- 5. Sesquiterpene lactones from *Enhydra fluctuans* [agris.fao.org]
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